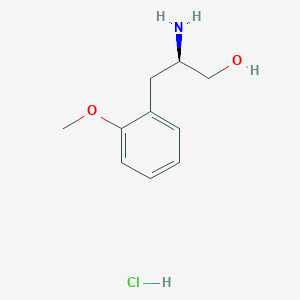![molecular formula C39H32Cl2CoOP2 B8098783 [9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II)](/img/structure/B8098783.png)
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene in a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt center. The general reaction scheme is as follows:
CoCl2+9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene→[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II) can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: The chlorine ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes. Substitution reactions will result in the formation of new cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II) has several applications in scientific research, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: The compound can be used in the development of new materials with specific electronic, magnetic, or optical properties.
Biological Studies: It can be used to study the interactions of cobalt complexes with biological molecules, which may have implications for medicinal chemistry.
Industrial Applications:
Wirkmechanismus
The mechanism by which [9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II) exerts its effects depends on the specific application. In catalysis, the cobalt center typically undergoes changes in oxidation state and coordination environment during the catalytic cycle. The ligand, 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, plays a crucial role in stabilizing the cobalt center and facilitating the desired transformations. Molecular targets and pathways involved include the activation of small molecules (e.g., hydrogen, carbon monoxide) and the formation of key intermediates in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichloropalladium(II): Similar structure but with palladium instead of cobalt.
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichloronickel(II): Similar structure but with nickel instead of cobalt.
[9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlororhodium(II): Similar structure but with rhodium instead of cobalt.
Uniqueness
The uniqueness of [9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene]dichlorocobalt(II) lies in its specific electronic and steric properties imparted by the cobalt center and the 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene ligand. These properties can result in different reactivity and selectivity compared to similar compounds with other metal centers.
Eigenschaften
IUPAC Name |
dichlorocobalt;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2.2ClH.Co/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNMTVTMBAJEN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.Cl[Co]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32Cl2CoOP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B8098760.png)
![(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B8098766.png)


![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide](/img/structure/B8098802.png)
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B8098810.png)
